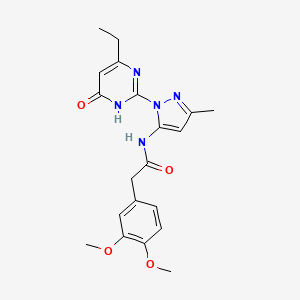

![molecular formula C30H22Br2N4 B2590368 2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline CAS No. 361160-55-6](/img/structure/B2590368.png)

2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

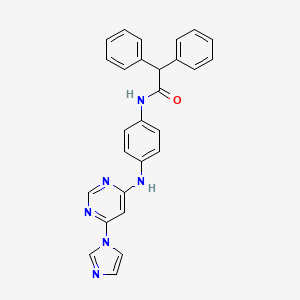

The compound “2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline” is a complex organic molecule that contains several functional groups and structural features. It includes two bromophenyl groups, a dihydropyrazol group, and a quinazoline group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromophenyl groups could potentially be introduced via electrophilic aromatic substitution reactions . The dihydropyrazol group might be formed through a cyclization reaction, and the quinazoline group could be synthesized through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl groups would likely be planar due to the aromaticity of the phenyl ring. The dihydropyrazol group would introduce some three-dimensionality to the molecule, and the quinazoline group would likely be planar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atoms on the bromophenyl groups could potentially be replaced with other groups in a substitution reaction. The dihydropyrazol group could potentially undergo addition reactions, and the quinazoline group could participate in a variety of reactions depending on the specific substituents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present .Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activities

Quinazoline in Medicinal Chemistry : Quinazoline derivatives are recognized for their significant biological activities, making them a vital class of compounds in medicinal chemistry. They are found in over 200 naturally occurring alkaloids and have been synthesized for various bioactive properties. The stability of the quinazoline nucleus allows for the introduction of many bioactive moieties, creating potential medicinal agents with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Applications : Research on quinazoline derivatives extends into optoelectronic materials due to their luminescent properties. These derivatives have been used in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems is valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Anticancer Properties : Quinazoline derivatives have shown a wide range of biological properties, including anticancer activities. They inhibit various therapeutic protein targets beyond the well-known EGFR inhibitors, providing a promising field for the development of new anticancer drugs (Ravez et al., 2015).

Synthetic Chemistry and Chemical Transformations : The synthesis of quinazolines involves eco-friendly, mild, and atom-efficient strategies, highlighting the importance of designing novel quinazolines and exploring their properties for potential applications. Recent advances have focused on developing promising synthetic approaches for quinazolines (Faisal & Saeed, 2021).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-(3-bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22Br2N4/c1-19-9-11-21(12-10-19)29-25-7-2-3-8-26(25)33-30(34-29)36-28(22-5-4-6-24(32)17-22)18-27(35-36)20-13-15-23(31)16-14-20/h2-17,28H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUXXSYABNTLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=CC(=CC=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

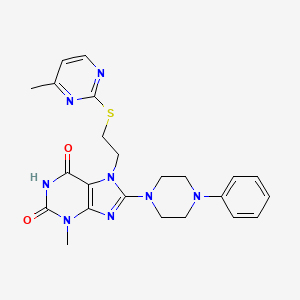

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590289.png)

![7-Aminodispiro[3.0.35.14]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2590291.png)

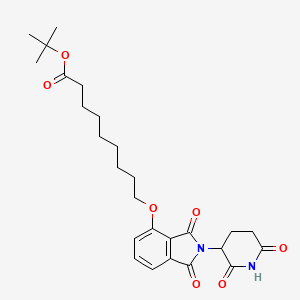

![1-[4-(2,3-Dihydroimidazo[1,2-a]imidazole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2590292.png)

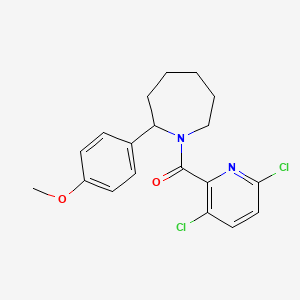

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)

![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)

![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)